molecular formula C37H43N11O9 B14223171 Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine CAS No. 628300-11-8

Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine

Katalognummer: B14223171
CAS-Nummer: 628300-11-8
Molekulargewicht: 785.8 g/mol
InChI-Schlüssel: JWGIVCIDRBWTOZ-KRCBVYEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine is a peptide compound composed of multiple amino acids, including glycine, tryptophan, serine, and histidine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using coupling reagents like HBTU or DIC and then added to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan or histidine derivatives.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cell surface receptors to initiate signaling cascades that result in anti-inflammatory or antioxidant responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycylglycyl-L-tryptophyl-L-seryl-L-histidyl-L-tryptophylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, tryptophan, serine, and histidine residues allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

628300-11-8

Molekularformel

C37H43N11O9

Molekulargewicht

785.8 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C37H43N11O9/c38-12-31(50)42-16-32(51)45-28(10-21-14-41-26-8-4-2-6-24(21)26)35(55)48-30(18-49)37(57)47-29(11-22-15-39-19-44-22)36(56)46-27(34(54)43-17-33(52)53)9-20-13-40-25-7-3-1-5-23(20)25/h1-8,13-15,19,27-30,40-41,49H,9-12,16-18,38H2,(H,39,44)(H,42,50)(H,43,54)(H,45,51)(H,46,56)(H,47,57)(H,48,55)(H,52,53)/t27-,28-,29-,30-/m0/s1

InChI-Schlüssel

JWGIVCIDRBWTOZ-KRCBVYEFSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.